![molecular formula C20H15ClN6O3 B2493908 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207046-99-8](/img/structure/B2493908.png)
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel oxadiazolylpyrrolotriazoles, including compounds similar to the one , often involves 1,3-dipolar cycloaddition reactions. These synthetic pathways are crucial for creating compounds with potential anti-protozoal activity, employing organic azides and N-phenylmaleimide as starting materials (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals intricate arrangements, such as dihedral angles between rings and the presence of weak intermolecular hydrogen bonds that stabilize the molecule's structure. For instance, oxadiazole rings make significant dihedral angles with adjacent benzene and triazole rings, indicating a complex three-dimensional structure that could influence the compound's chemical behavior and reactivity (Xu, Yu, Yin, Zhou, & Yang, 2005).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, including oxidation processes and reactions with electrophilic reagents. These reactions are pivotal for further functionalization and exploration of the compound's chemical properties (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and potential applications in materials science. The crystallization process and the resulting crystal structure can provide insights into the compound's stability and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the compound's application in chemical synthesis and pharmaceutical research. Studies on similar compounds have shown a broad spectrum of biological activities, which could be attributed to their unique chemical structures (El-sayed M. Abdelrehim, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known to exhibit potent antileishmanial and antimalarial activities . These compounds are likely to target key proteins or enzymes in the life cycle of these parasites, disrupting their normal function and leading to their death .
Mode of Action
A molecular docking study conducted on a similar compound revealed that it has a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that the compound may bind to its target(s) and inhibit their function, leading to the death of the parasite .
Biochemical Pathways
Similar compounds have been shown to disrupt the life cycle of parasites such as leishmania and plasmodium . This disruption could involve multiple biochemical pathways, leading to the death of the parasite .
Pharmacokinetics
The effectiveness of similar compounds against parasites suggests that they are likely to have good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasite. For example, similar compounds have shown superior activity against Leishmania and Plasmodium, with significant suppression of the parasites .
properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3/c1-11-2-8-14(9-3-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)12-4-6-13(21)7-5-12/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZACLBIXFOITGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.